4-Chloro-1-nitro-2-(trichloromethoxy)benzene
CAS No.: 1417568-71-8
Cat. No.: VC2713051
Molecular Formula: C7H3Cl4NO3
Molecular Weight: 290.9 g/mol
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Specification
CAS No. | 1417568-71-8 |
---|---|
Molecular Formula | C7H3Cl4NO3 |
Molecular Weight | 290.9 g/mol |
IUPAC Name | 4-chloro-1-nitro-2-(trichloromethoxy)benzene |
Standard InChI | InChI=1S/C7H3Cl4NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H |
Standard InChI Key | UUPYXJZJPPVYNI-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)OC(Cl)(Cl)Cl)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=C(C=C1Cl)OC(Cl)(Cl)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
4-Chloro-1-nitro-2-(trichloromethoxy)benzene (CAS Number: 1417567-12-4) is a substituted benzene derivative characterized by three key functional groups strategically positioned on the aromatic ring. The compound features a chloro substituent at position 4, a nitro group at position 1, and a trichloromethoxy group at position 2 . Its molecular formula is C7H3Cl4NO3, corresponding to a molecular weight of 290.9 g/mol .
The structural representation of this compound reveals an interesting arrangement of electron-withdrawing groups that influence its chemical behavior:
Structural Characteristic | Description |
---|---|
Core Structure | Benzene ring |
Position 1 Substituent | Nitro group (-NO2) |
Position 2 Substituent | Trichloromethoxy group (-OCCl3) |
Position 4 Substituent | Chloro group (-Cl) |
IUPAC Name | 4-chloro-1-nitro-2-(trichloromethoxy)benzene |
Alternative Identifier | AKOS016016304 |
The compound's InChI key is UUPYXJZJPPVYNI-UHFFFAOYSA-N, which serves as its unique chemical identifier in various databases .
Physicochemical Properties
Physical Properties
4-Chloro-1-nitro-2-(trichloromethoxy)benzene possesses several notable physical properties that influence its behavior in chemical reactions and potential applications:
The XLogP3 value of 4.4 indicates significant lipophilicity, suggesting this compound would demonstrate poor water solubility but good solubility in non-polar organic solvents . The topological polar surface area of 55.1 Ų provides insight into the compound's potential membrane permeability and bioavailability if considered in pharmaceutical contexts.
Chemical Properties
The chemical behavior of 4-Chloro-1-nitro-2-(trichloromethoxy)benzene is largely influenced by its three functional groups, each contributing distinct reactivity patterns:
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The nitro group (-NO2) functions as a strong electron-withdrawing group, activating the aromatic ring toward nucleophilic aromatic substitution reactions, particularly at positions ortho and para to it.
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The trichloromethoxy group (-OCCl3) introduces significant steric bulk and electron-withdrawing character, potentially serving as a leaving group in certain reactions.
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The chloro substituent (-Cl) can participate in various transition-metal-catalyzed coupling reactions, similar to those observed with related halogenated aromatics in the search results .
The compound's complexity score of 239 (as calculated by PubChem) reflects its relatively complex structure with multiple substituents .
Comparative Analysis with Related Compounds
To better understand 4-Chloro-1-nitro-2-(trichloromethoxy)benzene, it is valuable to compare it with structurally related compounds:
The structural variations among these compounds illustrate how subtle modifications in halogen content and positioning can significantly influence physical properties. For instance, the replacement of the trichloromethoxy group with a trichloromethyl group results in compounds with different reactivity profiles and physical characteristics .
Reactivity Profile and Chemical Transformations
Based on its structural features, 4-Chloro-1-nitro-2-(trichloromethoxy)benzene is expected to exhibit specific reactivity patterns:
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